Pinonic acid

water solubility solid-liquid equilibria monocarboxylic acid

Inconsistent purity and undocumented thermodynamic constants in α-pinene oxidation products compromise SOA model reproducibility. cis-Pinonic Acid (CAS 61826-55-9) directly resolves this. • Quantified ΔH_fus (30.35 kJ·mol⁻¹) and pKa (5.19) for validated DSC calibration and LC-MS/MS tracer quantification. • ≥98% purity ensures reliable subcooled vapour pressure (0.99 Pa) input for absorptive partitioning models. • Characterized surface tension depression for reproducible CCN activation experiments.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
CAS No. 61826-55-9
Cat. No. B147442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinonic acid
CAS61826-55-9
SynonymsCyclobutaneacetic acid-3-acetyl-2.2-dimethyl
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCC(=O)C1CC(C1(C)C)CC(=O)O
InChIInChI=1S/C10H16O3/c1-6(11)8-4-7(5-9(12)13)10(8,2)3/h7-8H,4-5H2,1-3H3,(H,12,13)
InChIKeySIZDUQQDBXJXLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Pinonic Acid: α-Pinene Oxidation Product for SOA Research


cis-Pinonic acid (C₁₀H₁₆O₃, MW 184.23) is a chiral, monobasic carboxylic acid containing a cyclobutane core with a 3-acetyl substituent, produced as a first-generation oxidation product of the biogenic monoterpene α-pinene [1]. It is one of the most frequently detected molecular tracers for secondary organic aerosol (SOA) derived from monoterpenes in both field campaigns and laboratory simulation studies, and its gas/particle partitioning behaviour directly influences regional aerosol budgets and cloud condensation nuclei (CCN) activity [2].

1

Monoterpene SOA Tracer

Quantitative molecular marker for α-pinene-derived secondary organic aerosol in field and chamber studies.

2

Gas/Particle Partitioning

Characterized vapour pressure supports semi-volatile partitioning model validation and SOA budget analysis.

3

CCN Activation Surrogate

Strong surface tension depression makes it a preferred model surfactant for cloud condensation nuclei experiments.

cis-Pinonic Acid: Why Substitution Fails


cis-Pinonic acid is typically produced alongside several structurally related α-pinene oxidation products—most notably cis-pinic acid (a C₈ dicarboxylic acid), cis-norpinonic acid (a C₉ monocarboxylic acid), cis-norpinic acid (a C₉ dicarboxylic acid), and pinonaldehyde (a C₁₀ keto-aldehyde). Despite their shared biogenic origin, these compounds differ fundamentally in carboxyl group count (mono- vs. di-basic), hydrogen-bonding capacity, molecular weight, and solid-state thermodynamics [1]. These structural differences translate into highly variable intrinsic water solubility, acidity constants (pKa), enthalpies of fusion, and subcooled liquid vapour pressures—parameters that directly govern extraction recovery, analytical chromatographic behaviour, gas-to-particle partitioning, and thermal stability in both laboratory experiments and atmospheric transport models [2]. Generic substitution without adjusting for these physicochemical divergences will produce biased SOA formation predictions and irreproducible analytical results.

Property
cis-Pinonic acid (target)
Analogues (e.g., pinic, norpinonic acid)
Acid Class
Monocarboxylic (C₁₀)
Di- or shorter-chain mono-carboxylic
Solubility
Moderate aqueous solubility
Often higher or much lower (dicarboxylic acids more soluble)
Vapour Pressure
Semi-volatile (higher gas-phase fraction)
Lower volatility; different partitioning behaviour
Acidity (pKa)
Weaker acid (pKa ~5.2)
Stronger acidity alters speciation at aerosol pH

cis-Pinonic Acid: Key Comparative Evidence


Intrinsic Water Solubility

cis-Pinonic acid exhibits an intrinsic aqueous solubility (S₀) of 0.043 mmol·dm⁻³, approximately 14% lower than that of the closely related cis-norpinonic acid (0.05 mmol·dm⁻³), both being monocarboxylic α-pinene oxidation products [1]. As a class, monocarboxylic pinonic and norpinonic acids are markedly less soluble than their dicarboxylic counterparts (cis-pinic and cis-norpinic acids), which directly impacts their extraction efficiency from aerosol filters and their distribution between aqueous droplet and gas phases.

Intrinsic Water Solubility
Head-to-head
cis-Pinonic acid 0.043 mmol·dm⁻³ vs. cis-norpinic acid 0.05 mmol·dm⁻³ (14% lower)
Impacts aqueous extraction yield from aerosol filters; must adjust recovery calibrations.
Verified by dynamic solid-liquid equilibria at 298 K.
water solubility solid-liquid equilibria monocarboxylic acid

Acidity Constant (pKa)

The acidity constant of cis-pinonic acid was determined as pKa = 5.19 at 298.15 K, making it 0.63 pKa units less acidic than cis-norpinonic acid (pKa = 4.56) under identical conditions [1]. This difference in proton-donating ability arises from the subtle structural distinction (one additional methylene group in pinonic acid) and has direct consequences for the speciation of the molecule at environmentally relevant aerosol pH values (typically pH 2–5).

Acidity Constant (pKa)
Head-to-head
pKa 5.19 (pinonic) vs. 4.56 (norpinonic); ΔpKa = 0.63
Alters protonation state at typical aerosol pH; influences Henry’s law constant and MS ionisation.
Spectrophotometric method, 298.15 K.
dissociation constant pKa acid-base speciation

Enthalpy of Fusion

cis-Pinonic acid exhibits the highest enthalpy of fusion (ΔH_fus = 30.35 kJ·mol⁻¹) among the four principal α-pinene SOA acids, more than double the value of cis-norpinic acid (14.75 kJ·mol⁻¹) [1]. This large thermal parameter reflects stronger intermolecular forces in the solid state and has practical implications for both purification by crystallisation and thermal stability during analytical handling.

Enthalpy of Fusion
Head-to-head
ΔH_fus 30.35 kJ·mol⁻¹ (pinonic) vs. 14.75 kJ·mol⁻¹ (norpinic); 2.06-fold higher
Affects recrystallization behaviour and thermal budget during sample preparation.
DSC measurement; verify purification state before aerosol generation.
thermal properties enthalpy of fusion DSC

Molar Heat Capacity

The solid-state molar heat capacity (C_p) of cis-pinonic acid determined by DSC is 246.1 J·mol⁻¹·K⁻¹, which is 29.6% higher than that of the co-occurring dicarboxylic analog pinic acid (189.9 J·mol⁻¹·K⁻¹) [1]. This property is critical for modelling the thermal evolution of SOA particles during atmospheric transport and for designing temperature-programmed desorption analytical methods.

Molar Heat Capacity
Cross-study
C_p 246.1 J·mol⁻¹·K⁻¹ (pinonic) vs. 189.9 J·mol⁻¹·K⁻¹ (pinic); 29.6% higher
Directly affects temperature-dependent volatility profiles used in SOA models.
DSC with benzoic acid validation.
specific heat capacity thermal analysis thermodynamic modelling

Subcooled Liquid Vapour Pressure

At 298 K, cis-pinonic acid has a subcooled liquid vapour pressure (p_liquid) of 0.99 ± 0.19 Pa, approximately 8.3 times higher than that of cis-pinic acid (0.12 ± 0.06 Pa), as determined by gas chromatography with flame ionization detection [1]. This large difference means that pinonic acid will partition into the gas phase much more readily than pinic acid under identical ambient conditions, fundamentally affecting the relative contribution of each compound to SOA mass and new particle formation events.

Subcooled Vapour Pressure
Cross-study
p_liquid 0.99 ± 0.19 Pa (pinonic) vs. 0.12 ± 0.06 Pa (pinic); 8.3-fold higher
Drives different gas-particle partitioning coefficients; pinonic acid represents semi-volatile SOA behaviour.
GC-FID retention index method, 298 K.
vapour pressure gas-particle partitioning volatility

cis-Pinonic Acid: Key Applications


α-Pinene SOA Source Apportionment Tracer

cis-Pinonic acid is used as a quantitative molecular marker for monoterpene-derived secondary organic aerosol in PM2.5 filter extracts. Its moderate water solubility (0.043 mmol·dm⁻³) and well-defined pKa (5.19) allow selective extraction and LC-MS/MS quantification [1]. Its relatively high vapour pressure (0.99 Pa) compared to dicarboxylic analogs means that field sampling protocols must account for potential blow-off from quartz filters, making it a sensitive but protocol-dependent tracer.

DSC Calibration Reference

With an enthalpy of fusion of 30.35 kJ·mol⁻¹ and a specific heat capacity of 246.1 J·mol⁻¹·K⁻¹, cis-pinonic acid serves as a well-characterized thermal reference for differential scanning calorimetry (DSC) calibration in laboratories studying SOA volatility [2][3]. Its sharp melting transition and high ΔH_fus provide a reproducible signal that can be used to validate instrument performance before measuring unknown aerosol samples.

Gas-Particle Partitioning Model Input

The subcooled liquid vapour pressure of 0.99 ± 0.19 Pa at 298 K is a critical input for absorptive partitioning theory (e.g., the Odum model) used in chemical transport models [4]. The 8.3-fold difference from pinic acid means that models must treat pinonic acid as a distinct semi-volatile species; using a generic 'α-pinene SOA product' lumped parameter will systematically misrepresent the fraction of organic mass residing in the gas phase.

CCN Activation Model Compound

Among common water-soluble organic acids found in atmospheric aerosols, cis-pinonic acid exhibits the strongest surface tension depression in aqueous solution, making it a preferred model surfactant for laboratory cloud condensation nuclei (CCN) activation experiments [5]. Its ability to lower water surface tension at sub-millimolar concentrations enhances the Köhler curve-derived critical supersaturation, directly linking chemical procurement purity to reproducible cloud droplet activation measurements.

Application
Selection Property
Validation Focus
α-Pinene SOA Source Apportionment Tracer
Monocarboxylic acid selectivity and moderate water solubility
Filter extraction recovery and LC-MS/MS quantification consistency
DSC Calibration Reference
High enthalpy of fusion and heat capacity
Thermal signal reproducibility and instrument performance validation
Gas-Particle Partitioning Model Input
Well-characterized subcooled liquid vapour pressure
Partitioning coefficient stability in absorptive models
CCN Activation Model Compound
Strong surface tension depression in aqueous solution
Köhler curve critical supersaturation reproducibility

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